An In-Depth Technical Guide to (R)-1,2-Dimyristin: Structure, Stereochemistry, and Biological Role
An In-Depth Technical Guide to (R)-1,2-Dimyristin: Structure, Stereochemistry, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1,2-Dimyristin, a significant diacylglycerol (DAG) involved in cellular signaling. The document details its chemical structure, stereospecificity, physicochemical properties, and its crucial role as a second messenger in the Protein Kinase C (PKC) signaling pathway.
Chemical Structure and Stereochemistry
(R)-1,2-Dimyristin, systematically known as 1,2-Dimyristoyl-sn-glycerol, is a diacylglycerol where two myristic acid chains are esterified to the sn-1 and sn-2 positions of a glycerol backbone, leaving the hydroxyl group at the sn-3 position free. Myristic acid is a saturated fatty acid with 14 carbon atoms.
The stereochemistry of the glycerol backbone is crucial for its biological activity. The "sn" designation stands for stereospecifically numbered, indicating that the glycerol molecule is prochiral. In the case of 1,2-diacyl-sn-glycerols, the stereocenter is at the C2 position. According to the Cahn-Ingold-Prelog (CIP) priority rules, the configuration at this C2 carbon is (R). This specific stereoisomer is the biologically active form in many cellular processes.
Chemical Formula: C₃₁H₆₀O₅
Molecular Weight: 512.81 g/mol
CAS Number: 60562-16-5
Physicochemical Properties
(R)-1,2-Dimyristin is a white crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Physical State | Crystalline solid | [1] |
| Melting Point | 57-61 °C | [1][2] |
| Boiling Point | 577.2 °C at 760 mmHg (Predicted) | [2] |
| Solubility | DMF: 20 mg/mLDMSO: 7 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.25 mg/mL | [3] |
| Optical Rotation | [α]²⁵/D = -4.2 ± 2° (c=1 in CHCl₃) | [4] |
| Stability | Stable at -20°C for at least 4 years | [3] |
Biological Significance: Role in Protein Kinase C (PKC) Activation
(R)-1,2-Dimyristin, like other 1,2-diacyl-sn-glycerols, is a crucial second messenger in signal transduction pathways. One of its most well-characterized functions is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.
The activation of PKC by diacylglycerols is a key event in the phosphoinositide signaling pathway. This pathway is initiated by the activation of phospholipase C (PLC) enzymes, which hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol. While IP₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, the lipophilic diacylglycerol remains in the plasma membrane.
Here, diacylglycerol, such as (R)-1,2-Dimyristin, recruits and activates conventional and novel isoforms of PKC. The C1 domain of PKC directly binds to diacylglycerol, causing a conformational change in the enzyme that relieves autoinhibition and exposes the catalytic domain, leading to the phosphorylation of its downstream target proteins. Saturated diacylglycerols like 1,2-DMG are generally considered weak activators of PKC.[3][5]
Below is a diagram illustrating the signaling pathway leading to PKC activation.
Caption: The Phosphoinositide Signaling Pathway Leading to PKC Activation.
Experimental Protocols
Asymmetric Synthesis of 1,2-Diacylglycerols
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Epoxidation: Asymmetric epoxidation of allyl bromide to yield a chiral epoxide.
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Ring Opening: Regioselective opening of the epoxide with a protected glycerol derivative.
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Diacylation: Esterification of the free hydroxyl groups with myristic acid or its activated derivative (e.g., myristoyl chloride or anhydride).
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Deprotection: Removal of the protecting group under mild conditions that prevent acyl migration. A study suggests using ceric ammonium nitrate for the removal of a 4-methoxyphenyl protecting group to yield the final 1,2-diacylglycerol with high enantiomeric excess.[6]
This four-step process can yield the desired chiral 1,2-diacylglycerol in good overall yield.[6]
Characterization of (R)-1,2-Dimyristin
The identity and purity of synthesized (R)-1,2-Dimyristin can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of the glycerol backbone and the two myristoyl chains. The chemical shifts and coupling constants of the protons on the glycerol backbone can provide information about the acylation positions.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.
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Optical Rotation: Measurement of the specific optical rotation confirms the enantiomeric purity of the synthesized (R)-isomer.
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Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.
The workflow for synthesis and characterization is depicted below.
Caption: General Workflow for the Synthesis and Characterization of (R)-1,2-Dimyristin.
Conclusion
(R)-1,2-Dimyristin is a stereospecific diacylglycerol with well-defined physicochemical properties and a critical role in cellular signal transduction. Its function as a second messenger in activating Protein Kinase C highlights its importance in a multitude of cellular processes. A thorough understanding of its structure, stereochemistry, and biological activity is essential for researchers in the fields of cell biology, biochemistry, and drug development, particularly for those investigating signaling pathways and developing modulators of PKC activity. The synthetic and analytical methods outlined in this guide provide a framework for obtaining and characterizing this important lipid molecule for further research.
References
- 1. 1,2-Dimyristoyl-sn-glycerol or 1,2-DMG Manufacturers, with SDS [mubychem.com]
- 2. 1,2-DIMYRISTOYL-SN-GLYCEROL - Safety Data Sheet [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,2-Dimyristoyl-sn-glycerol, 60562-16-5 | BroadPharm [broadpharm.com]
- 6. An efficient asymmetric synthesis of diacylglycerols. [agris.fao.org]
